molecular formula C18H18FNO2 B6375276 2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol CAS No. 1261982-26-6

2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol

Cat. No.: B6375276
CAS No.: 1261982-26-6
M. Wt: 299.3 g/mol
InChI Key: FGUSVGDIWKJFEH-UHFFFAOYSA-N
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Description

2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is known for its unique structure, which includes a fluorine atom and a piperidine ring, making it a valuable candidate for various chemical reactions and applications.

Properties

IUPAC Name

[4-(4-fluoro-3-hydroxyphenyl)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-16-9-8-15(12-17(16)21)13-4-6-14(7-5-13)18(22)20-10-2-1-3-11-20/h4-9,12,21H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUSVGDIWKJFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684583
Record name (4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-26-6
Record name (4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol typically involves the use of boronic acids and Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of 2-fluoro-5-bromophenol with 4-(piperidine-1-carbonyl)phenylboronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The fluorine atom and the hydroxyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.

    Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The fluorine atom and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid: This compound shares a similar structure but includes a boronic acid group instead of a hydroxyl group.

    2-Fluoro-5-bromophenol: This compound is a precursor in the synthesis of 2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol and shares the fluorine and hydroxyl groups.

Uniqueness

This compound is unique due to its combination of a fluorine atom and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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